molecular formula C8H9FINO B6303810 2-Fluoro--4-iodo-5-isopropoxypyridine CAS No. 2056110-52-0

2-Fluoro--4-iodo-5-isopropoxypyridine

Cat. No.: B6303810
CAS No.: 2056110-52-0
M. Wt: 281.07 g/mol
InChI Key: MJJVYARRFVPOIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene.

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-4-iodo-5-isopropoxypyridine are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-5-isopropoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide, toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid would yield a biaryl compound .

Scientific Research Applications

2-Fluoro-4-iodo-5-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-5-isopropoxypyridine is primarily related to its ability to participate in various chemical reactions. The presence of fluorine and iodine atoms makes the compound highly reactive, allowing it to form new bonds with other molecules. The isopropoxy group can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-iodo-5-isopropoxypyridine is unique due to the combination of fluorine, iodine, and isopropoxy groups on the pyridine ring. This combination of substituents provides the compound with a unique set of chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-fluoro-4-iodo-5-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FINO/c1-5(2)12-7-4-11-8(9)3-6(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJVYARRFVPOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254727
Record name Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-52-0
Record name Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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